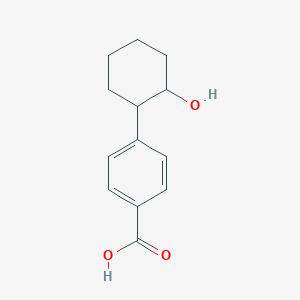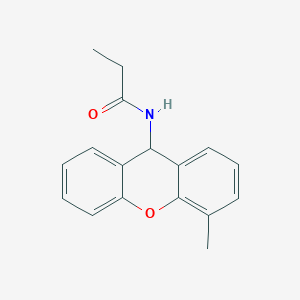
N-(4-methyl-9H-xanthen-9-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-9H-xanthen-9-yl)propanamide is a chemical compound that belongs to the xanthone derivatives family. Xanthones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with the molecular formula C18H17NO2, is characterized by a xanthone core structure substituted with a propanamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-9H-xanthen-9-yl)propanamide typically involves the reaction of 4-methylxanthone with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-(4-methyl-9H-xanthen-9-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The xanthone core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated xanthone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting topoisomerase II and DNA.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-methyl-9H-xanthen-9-yl)propanamide involves its interaction with molecular targets such as topoisomerase II. The compound can intercalate into DNA, disrupting the DNA replication process and leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in its potential anticancer applications.
相似化合物的比较
Similar Compounds
- 4-methyl-N-(9H-xanthen-9-yl)benzamide
- 5-chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride
- 5-chloro-2-(((2-methoxyphenethyl)amino)methyl)-9H-xanthen-9-one hydrochloride
Uniqueness
N-(4-methyl-9H-xanthen-9-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to target topoisomerase II and intercalate into DNA sets it apart from other xanthone derivatives .
属性
CAS 编号 |
7467-24-5 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
N-(4-methyl-9H-xanthen-9-yl)propanamide |
InChI |
InChI=1S/C17H17NO2/c1-3-15(19)18-16-12-8-4-5-10-14(12)20-17-11(2)7-6-9-13(16)17/h4-10,16H,3H2,1-2H3,(H,18,19) |
InChI 键 |
ATVHFOZMIWIZDD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


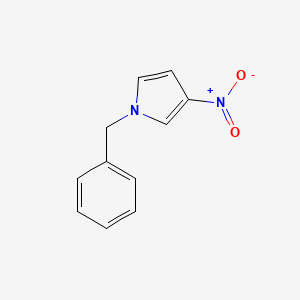

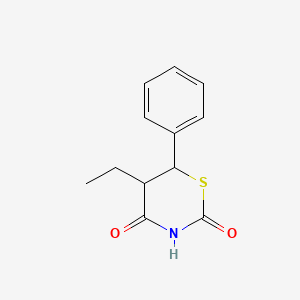
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
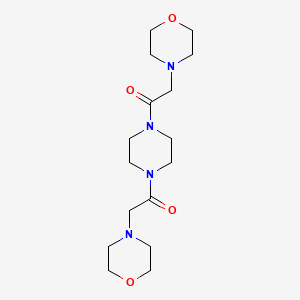
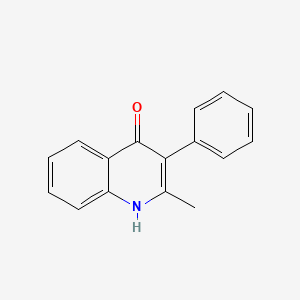
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)
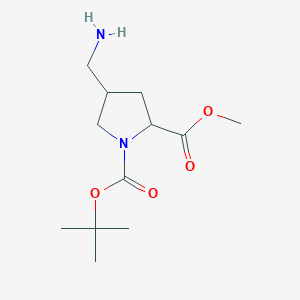

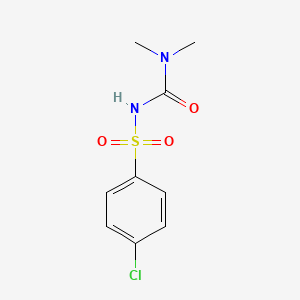

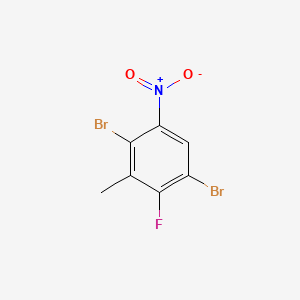
![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)
